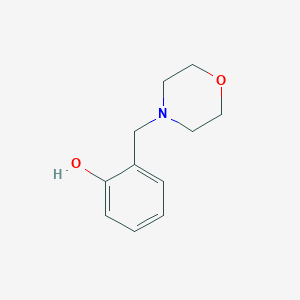

2-(Morpholin-4-ylmethyl)phenol

Übersicht

Beschreibung

2-(Morpholin-4-ylmethyl)phenol is an organic compound with the molecular formula C11H15NO2 It consists of a phenol group substituted with a morpholine ring at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-ylmethyl)phenol typically involves a Mannich reaction. This reaction is a three-component condensation involving phenol, formaldehyde, and morpholine. The reaction is usually carried out under solvent-free conditions and can be accelerated using infrared light irradiation . The general reaction conditions include:

Reactants: Phenol, formaldehyde, and morpholine.

Reaction Medium: Solvent-free.

Catalyst: None required.

Temperature: Room temperature to slightly elevated temperatures.

Irradiation: Infrared light (250 Watts).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Morpholin-4-ylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: Reduction of quinones back to phenols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(Morpholin-4-ylmethyl)phenol is C₁₁H₁₅NO₂. It consists of a phenolic group substituted with a morpholine ring at the para position. This structure is pivotal for its reactivity and interaction with biological systems.

Chemistry

- Building Block in Organic Synthesis : this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as oxidation and substitution, makes it a versatile reagent in organic chemistry.

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and material science.

Biology

- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit specific enzymes by binding to their active sites. This property is being explored for its potential therapeutic effects, particularly in modulating biochemical pathways relevant to disease processes.

- Protein Interactions : The morpholine ring enhances the compound's ability to interact with proteins and other macromolecules, making it valuable for studies on protein-ligand interactions.

Medicine

- Pharmacological Properties : The compound is under investigation for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may exhibit significant effects against various cancer cell lines, indicating potential as a therapeutic agent .

- Drug Development : Its unique structural features allow it to be a candidate for developing new drugs targeting neurological disorders and other conditions influenced by enzyme activity .

Industry

- Polymer Production : In industrial applications, this compound is used in the production of polymers and resins. It imparts specific mechanical and thermal properties to materials, enhancing their durability and performance.

- Agrochemical Formulations : The compound is also utilized in formulating agrochemicals, improving the efficacy of pesticides and herbicides through enhanced solubility and stability .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of this compound on specific targets involved in cancer metabolism. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its viability as a lead compound for further drug development .

Case Study 2: Polymer Applications

In an industrial setting, the incorporation of this compound into polymer matrices was shown to enhance thermal stability and mechanical strength. This application is particularly beneficial for creating materials used in harsh environments, such as automotive components.

Wirkmechanismus

The mechanism of action of 2-(Morpholin-4-ylmethyl)phenol involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The morpholine ring enhances its ability to interact with proteins and other macromolecules, making it a versatile compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

- 2-(Piperidin-4-ylmethyl)phenol

- 2-(Thiomorpholin-4-ylmethyl)phenol

- 2-(Pyrrolidin-4-ylmethyl)phenol

Comparison: 2-(Morpholin-4-ylmethyl)phenol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Biologische Aktivität

Overview

2-(Morpholin-4-ylmethyl)phenol, with the molecular formula C11H15NO2, is a phenolic compound characterized by the presence of a morpholine ring. This unique structure contributes to its distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for various biological activities, including enzyme inhibition and potential therapeutic applications.

The compound features a phenol group that can undergo several chemical reactions:

- Oxidation : The phenolic group can be oxidized to form quinones.

- Reduction : Quinones can be reduced back to phenolic compounds.

- Substitution : Electrophilic aromatic substitution is facilitated by the phenolic group, activating the aromatic ring for further reactions.

These properties are crucial for its applications in organic synthesis and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets. The morpholine ring enhances its ability to bind to proteins and other macromolecules, allowing it to modulate biochemical pathways effectively. Specifically, it can inhibit certain enzymes by occupying their active sites, leading to altered metabolic processes.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, similar to other phenolic compounds. For example, studies on related phenolic compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and SW48 (colon cancer) cells .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. It can modulate the activity of kinases and other enzymes involved in critical signaling pathways associated with cancer progression and other diseases. This inhibition is particularly relevant in the context of diseases such as chronic myelogenous leukemia (CML), where kinases play a pivotal role in cellular transformation and proliferation .

Case Studies

- In Vitro Studies on Cancer Cells :

- Kinase Modulation :

Eigenschaften

IUPAC Name |

2-(morpholin-4-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLIEVIKIUHKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279969 | |

| Record name | 2-(morpholin-4-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4438-01-1 | |

| Record name | 4438-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(morpholin-4-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.